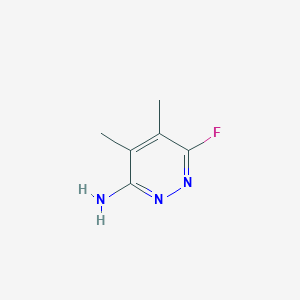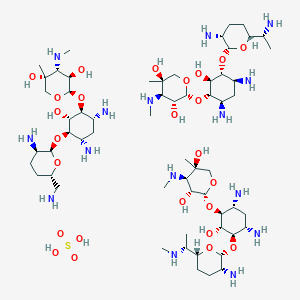![molecular formula C16H19N3O6S B13012215 Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is a synthetic nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, but modified to include a 4-methylphenylsulfonyl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 5’ positionsCommon reagents used in these steps include deoxygenating agents like tributyltin hydride and sulfonylating agents such as tosyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce de-sulfonylated uridine derivatives .
科学研究应用
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
作用机制
The mechanism of action of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The 4-methylphenylsulfonyl group can interfere with normal nucleoside function, potentially inhibiting viral replication or cancer cell proliferation. Molecular targets include enzymes like thymidine kinase and ribonucleotide reductase, which are involved in nucleoside metabolism .
相似化合物的比较
Similar Compounds
2’,5’-Dideoxyuridine: Lacks the sulfonyl group but shares the deoxygenation pattern.
5’-Sulfonyluridine: Contains a sulfonyl group at the 5’ position but not the 4-methylphenyl variant.
4-Methylphenylsulfonyladenosine: Similar sulfonyl group but attached to adenosine instead of uridine.
Uniqueness
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is unique due to the specific placement of the 4-methylphenylsulfonyl group and the deoxygenation at the 2’ and 5’ positions. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool in research .
属性
分子式 |
C16H19N3O6S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(23,24)17-9-13-12(20)8-15(25-13)19-7-6-14(21)18-16(19)22/h2-7,12-13,15,17,20H,8-9H2,1H3,(H,18,21,22)/t12-,13+,15+/m0/s1 |
InChI 键 |
QBFQUDDSTCQUAC-GZBFAFLISA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C(CC(O2)N3C=CC(=O)NC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
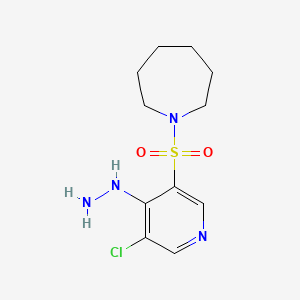
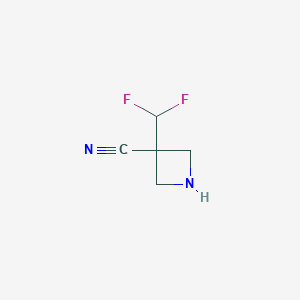
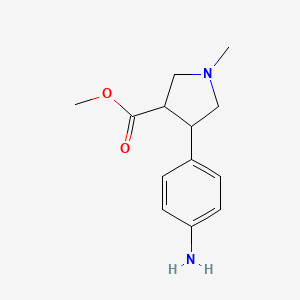
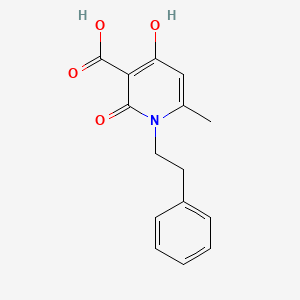
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
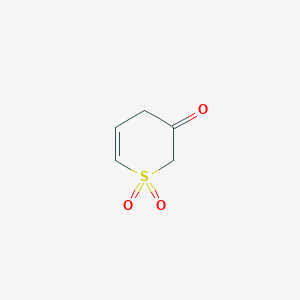
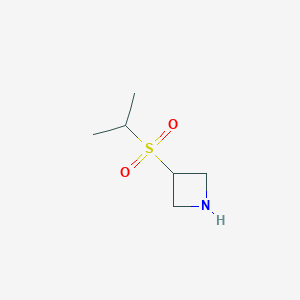
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13012179.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)

